molecular formula C14H32O6P2 B604921 [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid CAS No. 1446282-24-1

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

Cat. No. B604921
M. Wt: 358.35
InChI Key: QSNWJNNXAGWSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biochemical for proteomics research .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is C14H32O6P2 . The molecular weight is 358.35 .


Chemical Reactions Analysis

As a PROTAC linker, this compound is used to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein . The resulting PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

The molecular weight of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” is 358.35, and its molecular formula is C14H32O6P2 . The compound is typically stored at -20°C .

Scientific Research Applications

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This approach has been used to target a variety of proteins for degradation, including those that are typically considered “undruggable”.

The synthesis of PROTACs involves connecting a ligand for the target protein to a ligand for an E3 ligase with a linker . “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” can be used as this linker .

As a linker in PROTACs, it plays a crucial role in connecting a ligand for the target protein to a ligand for an E3 ligase . This approach has been used to target a variety of proteins for degradation, including those that are typically considered "undruggable" .

The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in PROTAC synthesis suggests potential applications in drug discovery and development, particularly in the field of targeted protein degradation .

As a linker in PROTACs, it plays a crucial role in connecting a ligand for the target protein to a ligand for an E3 ligase . This approach has been used to target a variety of proteins for degradation, including those that are typically considered "undruggable" .

The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in PROTAC synthesis suggests potential applications in drug discovery and development, particularly in the field of targeted protein degradation .

Safety And Hazards

As a research chemical, “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” should be handled with care. It is for research use only and is not for sale to patients .

Future Directions

The use of “[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid” in the synthesis of PROTACs represents an exciting area of research. PROTACs have the potential to selectively degrade target proteins, which could have significant implications for the development of targeted therapy drugs .

properties

IUPAC Name

10-diethoxyphosphoryldecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWJNNXAGWSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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